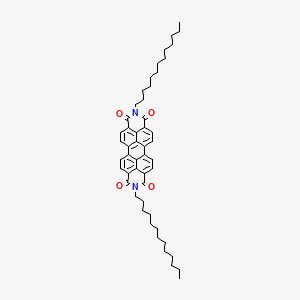

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

Description

BenchChem offers high-quality N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAZCFDCJHGAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301130596 | |

| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95689-92-2 | |

| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95689-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis protocol for N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

An In-Depth Technical Guide to the Synthesis of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

Introduction: The Significance of Soluble Perylene Diimides

Perylene-3,4,9,10-tetracarboxylic diimides (PDIs) represent a premier class of organic functional materials, renowned for their exceptional chemical, thermal, and photostability, strong electron-accepting characteristics, and high fluorescence quantum yields, often approaching 1.0.[1][2] These robust properties have historically established them as high-performance industrial pigments.[1] In recent decades, their application has expanded dramatically into advanced fields such as organic electronics, where they serve as n-type semiconductors in field-effect transistors (OFETs), dye lasers, and photovoltaics.[1][2][3]

A primary challenge hindering the widespread application of the core perylene diimide structure is its profound insolubility in common organic solvents.[1] The synthesis of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) directly addresses this limitation. By functionalizing the imide nitrogen atoms with long, flexible tridecyl (C13) alkyl chains, the intermolecular π-π stacking is disrupted just enough to grant significant solubility in solvents like toluene and chloroform, without compromising the desirable electronic properties of the perylene core.[1][4]

This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of PTCDI-C13, designed for researchers and scientists in materials chemistry and drug development. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a reproducible and validated experimental outcome.

Reaction Principle and Mechanism

The synthesis of symmetrical N,N'-disubstituted perylene diimides is achieved through a one-pot condensation reaction between 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) and a primary amine—in this case, tridecylamine.

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The primary amine (tridecylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbons of the anhydride groups on the PTCDA molecule. This opens the anhydride rings to form a bis(amic acid) intermediate.

-

Imidization (Cyclization): At elevated temperatures, the amic acid undergoes intramolecular cyclization. The carboxyl groups and the secondary amine groups condense, eliminating two molecules of water to form the highly stable, five-membered imide rings. This final step is typically the rate-determining and requires significant thermal energy to proceed to completion.

Caption: Overall synthesis reaction for PTCDI-C13.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where visual cues and analytical checkpoints are integrated to monitor reaction progress and final product purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |

| 3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA) | 128-69-8 | 392.32 | >98% | Starting material. A dark red solid. |

| Tridecylamine | 2869-34-3 | 199.38 | >97% | A liquid or low-melting solid. |

| Imidazole | 288-32-4 | 68.08 | >99% | Acts as both solvent and catalyst. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M | For work-up. |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | For precipitation and washing. |

| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous | For washing. |

| Toluene | 108-88-3 | 92.14 | ACS Grade | For purification (chromatography).[4] |

| Silica Gel | 7631-86-9 | - | 60 Å, 230-400 mesh | For column chromatography. |

Equipment Checklist

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser with gas inlet/outlet

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Buchner funnel and vacuum flask

-

Glass chromatography column

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

A general procedure adapted from established methods for synthesizing symmetrical diimides is as follows.[5]

-

Reaction Setup:

-

Charge a 100 mL three-neck flask with 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA, 1.00 g, 2.55 mmol) and imidazole (20 g).

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a stopper. Flush the entire system with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Under a positive flow of inert gas, add tridecylamine (1.12 g, 5.61 mmol, 2.2 equivalents) to the flask via syringe.

-

Expertise & Experience: Using a slight excess of the amine (2.2 eq.) helps to drive the reaction to completion, ensuring both anhydride groups are converted. Imidazole is an excellent choice as it serves as a high-boiling polar solvent that effectively dissolves the reactants and also acts as a base catalyst for the imidization.[1][5]

-

-

Condensation Reaction:

-

Heat the reaction mixture to 130 °C with vigorous stirring. The mixture will become a homogeneous, dark red solution.

-

Maintain the reaction at this temperature for 12-24 hours under a continuous inert atmosphere.

-

Trustworthiness: The progress can be monitored by Thin Layer Chromatography (TLC) using a toluene/chloroform eluent. A sample is taken from the reaction, dissolved in chloroform, and spotted on a silica plate. The disappearance of the PTCDA starting material spot and the appearance of a new, less polar, brightly colored product spot indicates reaction progression.

-

-

Work-up and Precipitation:

-

Allow the reaction mixture to cool to approximately 80 °C.

-

Pour the warm, viscous mixture into 150 mL of ethanol with stirring. This will cause the crude product to begin precipitating.

-

Add 150 mL of 2 M aqueous HCl to the ethanol suspension.[6] This step protonates and dissolves the imidazole solvent, ensuring it is completely removed from the solid product.

-

Stir the resulting suspension overnight at room temperature to ensure complete precipitation and removal of the solvent.

-

-

Isolation and Preliminary Purification:

-

Collect the resulting red solid by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly and sequentially with deionized water (3 x 100 mL) and methanol (3 x 100 mL).[6] Continue washing until the filtrate is colorless and neutral (pH ~7).

-

Authoritative Grounding: This extensive washing is critical to remove any remaining imidazole hydrochloride and unreacted amine, which would otherwise complicate the subsequent purification.

-

Dry the crude product in a vacuum oven at 60 °C overnight. A typical crude yield is in the range of 85-95%.

-

Final Purification: Column Chromatography

While the precipitated product is often of high purity, column chromatography is recommended to remove any trace impurities, particularly the mono-imide mono-anhydride intermediate.

-

Column Preparation: Prepare a silica gel slurry in toluene and pack it into a glass column.

-

Loading: Dissolve the crude product in a minimal amount of toluene (solubility is approximately 10 mg/mL) and adsorb it onto a small amount of silica gel.[4] Load this dry powder onto the top of the prepared column.

-

Elution: Elute the column with toluene. The desired N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide product will move down the column as a distinct, brightly colored band.

-

Collection: Collect the colored fractions and combine them.

-

Solvent Removal: Remove the toluene using a rotary evaporator to yield the final product as a red, crystalline solid.

Caption: Experimental workflow for the synthesis of PTCDI-C13.

Characterization and Validation

To confirm the identity and purity of the synthesized N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide, the following analytical techniques are essential.

| Property | Value / Description |

| ¹H NMR (CDCl₃) | Expected signals include: a multiplet in the aromatic region (~8.4-8.7 ppm) corresponding to the 8 protons of the perylene core, a triplet at ~4.1 ppm for the -N-CH₂ - protons, a broad multiplet at ~1.2-1.4 ppm for the internal methylene groups of the alkyl chains, and a triplet at ~0.8-0.9 ppm for the terminal methyl (-CH₃) groups.[6] |

| UV-Vis (Toluene) | Shows characteristic absorption peaks for the perylene diimide chromophore with a maximum absorption (λmax) at approximately 526 nm, along with other vibronic peaks at ~490 nm and ~458 nm.[1][7] These correspond to the (0,0), (0,1), and (0,2) electronic transitions, respectively. |

| Mass Spec. (MALDI-TOF) | The calculated molecular weight is 755.04 g/mol for the empirical formula C₅₀H₆₂N₂O₄.[4] Mass spectrometry should show a prominent peak corresponding to this mass [M]⁺. |

| Appearance | Orange to dark red crystalline powder.[7] |

Key Product Specifications

| Parameter | Data |

| Chemical Name | N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide |

| Synonym | PTCDI-C13 |

| CAS Number | 95689-92-2[4][7][8] |

| Empirical Formula | C₅₀H₆₂N₂O₄[4] |

| Molecular Weight | 755.04 g/mol [4][7] |

| Solubility | Soluble in toluene (~10 mg/mL) and other aromatic solvents.[4][7] |

| Max. Absorption (λmax) | ~526 nm[4][7] |

Applications in Research and Development

The successful synthesis of PTCDI-C13 provides a critical material for various advanced applications:

-

Organic Electronics: As a solution-processable n-type semiconductor, it is a key component in printable and flexible electronic devices, including organic field-effect transistors (OFETs) and as an acceptor material in organic solar cells.[3][9]

-

Fluorescent Probes and Dyes: Its high photostability and fluorescence quantum yield make it an excellent candidate for use in bio-imaging and sensing applications where long-term stability is required.[2]

-

Photosensitizers: PDI derivatives are explored for use in artificial photosynthesis and photodynamic therapy due to their ability to absorb visible light and generate reactive oxygen species.[10]

By following this detailed guide, researchers can reliably synthesize and validate high-purity N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide, enabling further innovation in these exciting fields.

References

-

Marjorie, M., & Renaud, C. (n.d.). Injection mechanism characterization in N,N'- ditridecyl-3,4,9,10-perylenetetracarboxylic diimide based vertical organic field-effect transistors. IEEE Xplore. Retrieved from [Link]

-

Aleshinloye, A.O., Bodapati, J. B., & Icil, H. (2017). A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. SciSpace. Retrieved from [Link]

-

(n.d.). Direct synthesis of highly pure perylene tetracarboxylic monoimide. Retrieved from [Link]

-

Marjorie, M., et al. (2021). Injection mechanism characterization in N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide based vertical organic field-effect transistors. ResearchGate. Retrieved from [Link]

-

(n.d.). The synthesis of the di(glycyl)imide derivative of 3,4,9,10_perylene- tetracarboxylic dianhydride and its spectral properties in. ElectronicsAndBooks. Retrieved from [Link]

-

Mohiuddin, O. (2017). Synthesis and characterization of novel perylene-3,4,9,10-tetracarboxylic acid derivatives. Retrieved from [Link]

-

(n.d.). Perylene-3,4,9,10-tetracarboxylic diimide and its derivatives: Synthesis, properties and bioapplications. ResearchGate. Retrieved from [Link]

-

Perylenetetracarboxylic dianhydride. (n.d.). Wikipedia. Retrieved from [Link]

-

Kim, J., Shirke, Y. M., & Page, Z. A. (2022). Flexible Backbone Effects on the Redox Properties of Perylene Diimide-Based Polymers. ChemRxiv. Retrieved from [Link]

-

(n.d.). Reaction of perylene-3,4,9,10-tetracarboxylic acid dianhydride with 3-aminopropyltriethoxysilane and hexamethyldisilazane. ResearchGate. Retrieved from [Link]

-

(n.d.). Photochemistry of N, Ń-ditridecyl-3,4:9,10-perylenetetracarboxylic diimide in chloromethane solvents. ResearchGate. Retrieved from [Link]

-

O'Donnell, M. J., et al. (2006). Dianhydride-amine hydrogen bonded perylene tetracarboxylic dianhydride and tetraaminobenzene rows. PubMed. Retrieved from [Link]

- DE19501737A1 - Process for the preparation and purification of perylene-3,4-dicarboximides. (n.d.). Google Patents.

-

(n.d.). Hyperthermal Growth of N,N′-Ditridecylperylene-3,4,9,10-tetracarboxylic Diimide on Self-Assembled Monolayers: Adsorption Dynamics and Sub- and Multilayer Thin Film Growth. ResearchGate. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Injection mechanism characterization in N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide based vertical organic field-effect transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. N,N -Ditridecylperylene-3,4,9,10-tetracarboxylic diimide 95 95689-92-2 [sigmaaldrich.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. my.eng.utah.edu [my.eng.utah.edu]

- 7. N,N'-DITRIDECYLPERYLENE-3,4,9,10-TETRACARBOXYLIC DIIMIDE | 95689-92-2 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13). It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this versatile n-type organic semiconductor. This document delves into the synthesis, purification, and detailed characterization of PTCDI-C13, offering both theoretical understanding and practical experimental protocols.

Introduction: The Significance of PTCDI-C13

Perylene diimides (PDIs) are a class of highly robust organic molecules known for their exceptional thermal, chemical, and photochemical stability.[1] Their rigid, planar perylene core endows them with strong absorption in the visible spectrum, high fluorescence quantum yields, and excellent electron-accepting capabilities, making them prime candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes.[2][3]

The subject of this guide, N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide, features long C13 alkyl chains at the imide nitrogen positions. These bulky side chains are not merely passive solubilizing groups; they play a crucial role in dictating the molecule's processability and solid-state packing, which in turn significantly influences its performance in electronic devices.[4] Understanding the fundamental photophysical and electrochemical properties of PTCDI-C13 is therefore paramount for harnessing its full potential.

Synthesis and Purification of PTCDI-C13

The synthesis of PTCDI-C13 is typically achieved through a one-step condensation reaction between perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and tridecylamine. The purity of the final product is critical for achieving optimal and reproducible photophysical and electronic properties.

Synthesis Protocol

A common and effective method for the synthesis of PTCDI-C13 involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) (1 equivalent), tridecylamine (2.5 equivalents), and a high-boiling point solvent such as imidazole or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the reaction mixture to 160-180 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into an excess of a protic solvent like ethanol or methanol to precipitate the crude product. The precipitate is then collected by vacuum filtration.

-

Washing: The collected solid is washed extensively with hot water, methanol, and acetone to remove unreacted starting materials and solvent residues.

Purification Protocol

Purification of the crude PTCDI-C13 is essential to remove any mono-substituted byproducts or other impurities. Column chromatography is a highly effective method.

-

Column Preparation: A silica gel column is packed using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the column.

-

Elution: The product is eluted using a gradient of a non-polar to a moderately polar solvent system, for example, starting with pure hexane and gradually increasing the proportion of dichloromethane or chloroform. The desired fraction, typically a vibrant red-orange band, is collected.

-

Final Purification: The collected fractions are combined, and the solvent is removed under reduced pressure. The resulting solid is further purified by recrystallization from a suitable solvent system like a chloroform/methanol mixture to yield highly pure, crystalline PTCDI-C13.

Photophysical Properties of PTCDI-C13

The photophysical properties of PTCDI-C13 are characterized by its strong light absorption in the visible region and intense fluorescence. These properties are dictated by the π-π* electronic transitions within the perylene core.

UV-Visible Absorption Spectroscopy

In dilute solutions of non-polar solvents like chloroform, PTCDI-C13 exhibits a well-resolved vibronic structure in its absorption spectrum, which is characteristic of monomeric perylene diimides.[2] The spectrum typically displays three prominent peaks corresponding to the 0-0, 0-1, and 0-2 vibronic transitions of the S₀ → S₁ transition.

| Solvent | λmax (0-0) (nm) | λmax (0-1) (nm) | λmax (0-2) (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

| Chloroform | ~526 | ~490 | ~458 | ~80,000 - 90,000 |

| Dichloromethane | ~525 | ~489 | ~457 | Not Reported |

Note: The exact peak positions and molar extinction coefficients can vary slightly depending on the solvent and the purity of the compound.

Fluorescence Spectroscopy

The fluorescence spectrum of PTCDI-C13 is typically a mirror image of its absorption spectrum. The molecule exhibits a high fluorescence quantum yield, often approaching unity in dilute solutions, indicating that radiative decay is the dominant de-excitation pathway.[2]

| Solvent | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) |

| Chloroform | ~535, ~575 | ~0.95 - 1.00 |

| Dichloromethane | Not Reported | Not Reported |

Experimental Protocol for Photophysical Measurements

UV-Vis Absorption:

-

Prepare a stock solution of PTCDI-C13 in a spectroscopic grade solvent (e.g., chloroform) with a known concentration (e.g., 10⁻³ M).

-

From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Quantum Yield:

-

The relative fluorescence quantum yield is determined using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Measure the absorption and fluorescence spectra of both the sample and the standard.

-

The quantum yield is calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Electrochemical Properties of PTCDI-C13

The electrochemical properties of PTCDI-C13 are crucial for its application in organic electronics, as they determine its electron-accepting ability and energy levels. Cyclic voltammetry (CV) is the primary technique used to investigate these properties.

Redox Behavior

PTCDI-C13, like other perylene diimides, undergoes two reversible one-electron reduction processes.[2] These correspond to the formation of the radical anion (PTCDI-C13⁻) and the dianion (PTCDI-C13²⁻). The reversibility of these processes indicates the stability of the reduced species, which is a desirable characteristic for n-type semiconductor materials.

| Reduction Process | Onset Potential (V vs. Fc/Fc⁺) | Peak Potential (V vs. Fc/Fc⁺) |

| First Reduction (PTCDI-C13 → PTCDI-C13⁻) | ~ -0.6 to -0.7 | ~ -0.7 to -0.8 |

| Second Reduction (PTCDI-C13⁻ → PTCDI-C13²⁻) | ~ -0.9 to -1.0 | ~ -1.0 to -1.1 |

Note: Potentials are typically reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the cyclic voltammetry data. The LUMO level is calculated from the onset of the first reduction potential, while the HOMO level can be estimated by adding the optical bandgap (determined from the onset of the absorption spectrum) to the LUMO energy.

-

LUMO (eV) = -e (E_red_onset + 4.8) V (where E_red_onset is the onset of the first reduction potential vs. Fc/Fc⁺, and 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level).

-

HOMO (eV) = LUMO (eV) - E_g_opt (eV) (where E_g_opt is the optical bandgap).

Based on typical values for PTCDI derivatives, the LUMO of PTCDI-C13 is expected to be around -3.8 to -4.0 eV, and the HOMO around -6.0 to -6.2 eV.

Experimental Protocol for Cyclic Voltammetry

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve a small amount of PTCDI-C13 (e.g., 1-2 mM) in the electrolyte solution.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

Measurement: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs towards negative potentials to observe the reductions, and then reversing the scan.

-

Calibration: After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. Use the half-wave potential of the Fc/Fc⁺ couple to reference the measured potentials of PTCDI-C13.

Conclusion

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is a promising organic semiconductor with well-defined photophysical and electrochemical properties. Its strong absorption in the visible range, high fluorescence quantum yield, and stable, reversible reduction processes make it an attractive material for a variety of optoelectronic applications. The long alkyl chains not only enhance its solubility but also provide a means to control its solid-state organization, which is critical for device performance. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and comprehensive characterization of PTCDI-C13, enabling researchers to explore and optimize its use in their specific applications.

References

-

A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules - SciSpace. (URL: [Link])[2][5]

-

Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics - PubMed. (URL: [Link])[1]

-

ChemInform Abstract: Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics. | Request PDF - ResearchGate. (URL: [Link])[3]

-

synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid derivatives. (URL: [Link])[4][6]

-

N-channel organic field-effect transistors using N,N ′ -ditridecylperylene-3,4,9,10-tetracarboxylic diimide and a polymeric dielectric - ResearchGate. (URL: [Link])

-

Direct synthesis of highly pure perylene tetracarboxylic monoimide. (URL: [Link])

-

Morphology and Electronic Properties of N,N′-Ditridecylperylene-3,4,9,10-tetracarboxylic Diimide Layered Aggregates: From Structural Predictions to Charge Transport - FAO AGRIS. (URL: [Link])

-

Exciton Delocalization and Polarizability in Perylenetetracarboxylic Diimide Probed Using Electroabsorption and Fluorescence Spectroscopies - PMC - NIH. (URL: [Link])

-

The synthesis of the di(glycyl)imide derivative of 3,4,9,10_perylene- tetracarboxylic dianhydride and its spectral properties in - ElectronicsAndBooks. (URL: [Link])

-

Photochemistry of N, Ń-ditridecyl-3,4:9,10-perylenetetracarboxylic diimide in chloromethane solvents | Request PDF - ResearchGate. (URL: [Link])

-

(a) Absorption and (b) fluorescence spectra of D-PTCDI and (c)... - ResearchGate. (URL: [Link])

-

(a) Cyclic voltammetry curve and (b) DSC thermogram of D-PTCDI. - ResearchGate. (URL: [Link])

-

OPTICAL AND MORPHOLOGICAL CHARACTERIZATION OF PTCDI-C13 Marco Stella1, Fernando Villar1, Fredy Enrique Rojas1, Mónica Della Pir - ResearchGate. (URL: [Link])

Sources

- 1. Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. open.metu.edu.tr [open.metu.edu.tr]

An In-depth Technical Guide to N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13)

Executive Summary

This technical guide provides a comprehensive overview of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide, commonly referred to as PTCDI-C13. Perylene diimides (PDIs) are a class of highly robust and photochemically stable organic materials known for their strong electron-accepting capabilities and excellent thermal and chemical stability.[1][2] The addition of long alkyl chains, such as the tridecyl groups in PTCDI-C13, imparts high solubility in common organic solvents, a critical feature for solution-based processing in organic electronics. This document details the fundamental physicochemical properties, synthesis, and key applications of PTCDI-C13, with a particular focus on its role as an n-type semiconductor in organic field-effect transistors (OFETs). Experimental insights and protocols are provided to bridge theoretical knowledge with practical application for researchers and professionals in materials science and drug development.

Introduction to Perylene Diimides and PTCDI-C13

Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs) have a long history as industrial pigments, valued for their vibrant colors and exceptional stability against heat and light.[1][3] Their core structure, a large, planar polycyclic aromatic hydrocarbon, provides a highly conjugated π-system. This extended conjugation is responsible for their strong absorption in the visible spectrum and their inherent semiconductor properties.[2]

The functionalization of the imide nitrogen atoms is a common strategy to tune the material's properties. By introducing long alkyl chains, such as the two C13 chains in N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13), the intermolecular π-π stacking is modulated, and, crucially, solubility is dramatically increased.[2] This enhancement allows the material to be processed from solution, enabling techniques like spin-coating and printing for the fabrication of electronic devices, which is a significant advantage over vacuum deposition methods required for less soluble analogues.[4] PTCDI-C13 has emerged as a benchmark n-type (electron-transporting) organic semiconductor for applications in organic electronics.[4]

Core Physicochemical Properties

The defining characteristics of PTCDI-C13 are summarized below. These properties are fundamental to its function and processing in various applications.

| Property | Value | Source(s) |

| CAS Number | 95689-92-2 | [5][6] |

| Molecular Formula | C₅₀H₆₂N₂O₄ | [7][8] |

| Molecular Weight | 755.04 g/mol | [8][9] |

| Appearance | Orange to Dark Red Crystalline Powder | [7][5][8] |

| Melting Point | ≥300 °C | [8][9] |

| Solubility | Toluene: 10 mg/mL | [8] |

| UV-Vis λmax | 526 nm | [2][8] |

| Synonyms | PTCDI-C13 | [7][5][8] |

Synthesis and Purification

The synthesis of symmetrically N,N'-disubstituted perylene diimides like PTCDI-C13 is a well-established and robust process. The primary method involves the condensation of 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) with a primary amine, in this case, tridecylamine.

The causality behind the choice of reaction conditions is critical for achieving high purity and yield. The reaction is typically performed in a high-boiling point solvent such as quinoline or molten imidazole, often with a zinc acetate catalyst.[2] Imidazole serves as both a solvent and a basic catalyst, facilitating the imidation reaction. The high temperature is necessary to drive the condensation and remove the water byproduct.

Caption: General synthesis workflow for PTCDI-C13.

Post-synthesis, purification is paramount. The crude product is typically precipitated by cooling the reaction mixture and adding an alcohol like ethanol, followed by an acid wash (e.g., HCl) to remove the imidazole.[10] Subsequent washing with methanol and water until the filtrate is neutral removes residual salts and unreacted starting materials.[10] For electronics-grade purity, further purification via column chromatography or recrystallization may be necessary.

Key Application: Organic Field-Effect Transistors (OFETs)

PTCDI-C13 is extensively utilized as the active n-type semiconductor layer in OFETs.[4][11] Its performance in these devices is a direct consequence of its molecular structure and resulting solid-state properties.

Expertise & Insights:

-

Electron Transport: The electron-deficient perylene core is inherently an excellent electron acceptor, which is the foundational requirement for n-type semiconduction.[1]

-

Solubility and Film Formation: The long, flexible tridecyl chains ensure good solubility, allowing for the formation of uniform, thin films via spin-coating. This is crucial for device consistency and performance. The alkyl chains also influence the molecular packing in the solid state, which directly impacts charge transport efficiency.

-

Device Performance: Studies have demonstrated that OFETs fabricated with PTCDI-C13 can achieve high electron mobilities, with values reported in the range of 10⁻² to over 2.1 cm²/Vs, and high on/off current ratios (>10⁶).[4] These metrics are vital for applications in logic circuits and displays.

-

Interfacial Engineering: The performance of PTCDI-C13 based OFETs is highly sensitive to the interface between the semiconductor and the gate dielectric. Modifying the dielectric surface, for instance with polymers like polymethylmethacrylate (PMMA), can significantly improve device characteristics by reducing charge trapping at the interface.[4]

Experimental Protocol: Fabrication of a PTCDI-C13 OFET

This protocol describes a self-validating system for fabricating a bottom-gate, top-contact OFET, a common architecture for testing organic semiconductors.

Step 1: Substrate Preparation

-

Begin with a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (gate dielectric).

-

Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate under a stream of nitrogen gas.

-

Causality Check: This rigorous cleaning is essential to remove organic and particulate contaminants that can act as charge traps, degrading device performance.

Step 2: Dielectric Surface Modification (Optional but Recommended)

-

Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion.

-

Causality Check: The OTS layer renders the hydrophilic SiO₂ surface hydrophobic, promoting more ordered growth of the PTCDI-C13 film and reducing electron trapping sites at the dielectric interface.[4]

Step 3: Semiconductor Deposition

-

Prepare a solution of PTCDI-C13 in a high-purity solvent like toluene (e.g., 5-10 mg/mL).[8]

-

Deposit the solution onto the substrate via spin-coating. A typical two-step process might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

-

Anneal the film on a hotplate (e.g., at 120-140°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Check: Annealing improves the crystallinity and molecular ordering of the film, which is critical for efficient charge transport between molecules.[4]

Step 4: Source-Drain Electrode Deposition

-

Using a shadow mask to define the desired geometry, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor film.

-

Causality Check: Gold is often used for its high work function and stability, although buffer layers like LiF may be used to improve electron injection from the electrode to the PTCDI-C13.[4]

Caption: Workflow for fabricating a bottom-gate OFET.

Spectroscopic Characterization

-

UV-Visible Absorption: PTCDI-C13 exhibits characteristic absorption peaks in the 400-550 nm range. The spectrum typically shows a vibronic structure with three distinct peaks, with the most intense (0-0 transition) appearing at approximately 526 nm.[2] This absorption profile is characteristic of the S₀→S₁ transition of the perylene core.[2]

-

Fluorescence Emission: Corresponding to its absorption, PTCDI-C13 is highly fluorescent, with emission peaks appearing as a mirror image to the absorption spectrum, typically in the 530-650 nm range.[2] It possesses a high fluorescence quantum yield.[2][12]

-

NMR/IR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the aromatic protons of the perylene core and the aliphatic protons of the tridecyl chains.[13] Infrared (IR) spectroscopy can confirm the presence of the imide functional groups through their characteristic C=O stretching vibrations.[14]

Conclusion

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) stands as a cornerstone n-type organic semiconductor. Its value is derived from a synergistic combination of the robust, electron-accepting perylene core and solubilizing alkyl chains. This molecular design provides excellent photophysical properties, high stability, and, most importantly, amenability to solution-based processing. These attributes make it an invaluable material for researchers developing next-generation organic electronics, from transistors and logic circuits to sensors. The continued exploration of its properties and device integration will undoubtedly pave the way for further advancements in flexible and printed electronics.

References

-

Modern Chemical. N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic Diimide, 1 gram. [Link]

-

ResearchGate. N-channel organic field-effect transistors using N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimide and a polymeric dielectric. [Link]

-

ResearchGate. Photochemistry of N, Ń-ditridecyl-3,4:9,10-perylenetetracarboxylic diimide in chloromethane solvents. [Link]

-

ScienceDirect. Direct synthesis of highly pure perylene tetracarboxylic monoimide. [Link]

-

SpectraBase. N,N'-Ditridecylperylene-3,4,9,10-tetracarboxylic diimide. [Link]

-

Modern Chemical. N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic Diimide, 200mg. [Link]

-

PubChem. Perylene-3,4,9,10-tetracarboxylic diimide. [Link]

-

IEEE Xplore. Qualitative Study of the Injection mechanism in N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) based Vertical Organic Field-Effect Transistors. [Link]

-

PubMed. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. [Link]

-

CORE. synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid derivatives. [Link]

-

ResearchGate. Perylene-3,4,9,10-tetracarboxylic diimide and its derivatives: Synthesis, properties and bioapplications. [Link]

-

ElectronicsAndBooks. The synthesis of the di(glycyl)imide derivative of 3,4,9,10_perylene- tetracarboxylic dianhydride and its spectral properties. [Link]

-

SciSpace. A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. [Link]

-

ResearchGate. IR spectra of (1) perylene-3,4,9,10-tetracarboxylic acid dianhydride.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic Diimide | 95689-92-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic Diimide 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. N,N'-DITRIDECYLPERYLENE-3,4,9,10-TETRACARBOXYLIC DIIMIDE | 95689-92-2 [chemicalbook.com]

- 9. N,N'-DITRIDECYLPERYLENE-3,4,9,10-TETRACARBOXYLIC DIIMIDE | 95689-92-2 [amp.chemicalbook.com]

- 10. my.eng.utah.edu [my.eng.utah.edu]

- 11. Qualitative Study of the Injection mechanism in N,N'-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) based Vertical Organic Field-Effect Transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide in Common Organic Solvents

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13), a key n-type organic semiconductor. Understanding and controlling the solubility of this material is paramount for its application in solution-processed electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document synthesizes available quantitative and qualitative data, explains the physicochemical principles governing its solubility, and provides a robust, field-proven experimental protocol for determining precise solubility values. This guide is intended for researchers, chemists, and materials scientists working to optimize the formulation and device fabrication of PTCDI-C13-based systems.

Introduction: The Critical Role of Solubility in High-Performance Organic Electronics

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide, hereafter referred to as PTCDI-C13, is a member of the perylene diimide (PDI) class of molecules, which are renowned for their exceptional thermal and photostability, high electron affinity, and strong absorption in the visible spectrum. These properties make them excellent candidates for n-type (electron-transporting) materials in a variety of optoelectronic applications.

The core of the PTCDI-C13 molecule is the large, planar, and electron-deficient perylene aromatic system. This core is responsible for the material's excellent charge transport capabilities through π-π stacking interactions. However, the unsubstituted perylene core is notoriously insoluble, limiting its processability. The innovation of PTCDI-C13 lies in the symmetrical attachment of two long, flexible tridecyl (C13) alkyl chains to the imide nitrogen atoms. These chains disrupt crystal packing and enhance van der Waals interactions with solvent molecules, significantly improving its solubility in common organic solvents compared to its unsubstituted counterparts.

This enhanced solubility is not merely a convenience; it is a critical enabling feature for low-cost, large-area device fabrication techniques such as spin-coating, drop-casting, and printing. The choice of solvent, solution concentration, and processing conditions directly dictates the morphology, crystallinity, and orientation of the resulting thin film, which in turn governs device performance metrics like charge carrier mobility and efficiency. A thorough understanding of PTCDI-C13's solubility profile is therefore the foundational first step in developing successful solution-based processing protocols.

Physicochemical Drivers of PTCDI-C13 Solubility

The solubility of PTCDI-C13 is a direct consequence of its unique amphiphilic-like molecular structure, which combines a large, rigid, aromatic core with flexible, nonpolar alkyl chains. The interplay between these two components dictates the molecule's interaction with different solvents.

-

The Perylene Core: The large, electron-deficient π-system of the perylene core has a strong tendency to self-associate via π-π stacking. For dissolution to occur, solvent molecules must effectively solvate this core and overcome the strong intermolecular forces present in the solid state. Aromatic and halogenated solvents are particularly effective at this, as they can engage in favorable interactions (e.g., π-π or dipole-quadrupole) with the perylene core.

-

The Tridecyl Chains: The two long (C13) alkyl chains are highly nonpolar. They are the primary drivers for solubility in nonpolar and moderately polar organic solvents. According to the "like dissolves like" principle, these chains interact favorably with the hydrocarbon moieties of solvents like toluene, chloroform, and tetrahydrofuran. Conversely, they create a mismatch with highly polar, protic solvents such as methanol or water, leading to poor solubility.

The balance between these two structural features results in a solubility profile that favors solvents capable of interacting with both the aromatic core and the alkyl chains.

Solubility Profile of PTCDI-C13

While comprehensive quantitative data across all common solvents is not extensively published, a combination of vendor-supplied data and qualitative information from scientific literature allows for the construction of a reliable solubility profile.

Tabulated Solubility Data

The following table summarizes the known solubility of PTCDI-C13 in various organic solvents at ambient temperature (approx. 20-25°C).

| Solvent | Solvent Class | Polarity | Quantitative Solubility | Qualitative Solubility | Citation(s) |

| Toluene | Aromatic Hydrocarbon | Nonpolar | 10 mg/mL | Soluble | [1] |

| Chloroform (CHCl₃) | Halogenated | Moderately Polar | Data not available | Soluble / Good | [2] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Moderately Polar | Data not available | Soluble / Good | [3] |

| Carbon Tetrachloride (CCl₄) | Halogenated | Nonpolar | Data not available | Soluble | [4] |

| Chlorobenzene | Halogenated | Moderately Polar | Data not available | Good | |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Data not available | Likely Soluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Polar Aprotic | Data not available | Soluble / Forms Aggregates | [2][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Polar Aprotic | Data not available | Soluble / Forms Aggregates | [2][5] |

| Ethanol | Protic Alcohol | Polar | Data not available | Poor / Insoluble | [6] |

| Methanol | Protic Alcohol | Polar | Data not available | Poor / Insoluble | |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Data not available | Poor / Insoluble | |

| Water | Protic | Highly Polar | Data not available | Insoluble |

Note: The tendency of PTCDI-C13 to form aggregates in solvents like DMF and DMSO is a critical consideration for solution processing, as aggregation can affect the optical properties and morphology of deposited films[2][5].

Standard Protocol for Experimental Solubility Determination

For applications requiring precise solution concentrations, it is imperative for researchers to determine solubility in their specific solvent batches and laboratory conditions. The following protocol describes a robust method for determining the saturation solubility of PTCDI-C13 using UV-Visible (UV-Vis) spectroscopy, a technique well-suited for chromophoric molecules like PDIs.

Causality and Principles of the Method

This protocol is based on the equilibrium saturation method . The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. By separating the saturated supernatant and measuring its concentration, the maximum solubility at that temperature can be determined. UV-Vis spectroscopy is chosen for quantification due to its high sensitivity and the strong, characteristic absorbance of the PTCDI-C13 chromophore (λ_max ≈ 526 nm). This avoids the potential inaccuracies of gravimetric methods with highly absorbing, low-solubility compounds.

Experimental Workflow

Figure 1: Workflow for the experimental determination of PTCDI-C13 solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) powder

-

High-purity organic solvents of interest

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker, incubator, or stir plate

-

Centrifuge with appropriate vial holders

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of PTCDI-C13 solid (e.g., 20 mg, ensuring some will remain undissolved) to a pre-weighed glass vial.

-

Using a volumetric pipette, add a precise volume of the test solvent (e.g., 2.00 mL). The amount of solid should be sufficient to exceed the expected solubility.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled environment (e.g., an orbital shaker or stirring hotplate set to 25°C).

-

Agitate the mixture for a minimum of 24 hours. For poorly soluble compounds or viscous solvents, 48 hours is recommended to ensure equilibrium is reached. The solution should appear intensely colored with visible solid material remaining.

-

-

Separation of Undissolved Solid:

-

Remove the vial from the shaker and let it stand for 1-2 hours to allow the solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 15-20 minutes. This step is critical to avoid scattering effects during spectroscopic analysis.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. Take care not to disturb the pelleted solid.

-

Self-Validation: For enhanced accuracy, it is recommended to filter the extracted supernatant through a 0.2 μm solvent-compatible syringe filter into a clean vial. This provides a self-validating check against particulate contamination.

-

Perform a precise serial dilution of the saturated supernatant into a volumetric flask using the same solvent until the solution's absorbance at λ_max is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). Record the dilution factor accurately.

-

-

Quantification and Calculation:

-

Measure the absorbance of the diluted sample at the primary absorption maximum (λ_max ≈ 526 nm) using a UV-Vis spectrophotometer. Use the pure solvent as a blank reference.

-

Calculate the concentration (C_diluted) of the diluted sample using the Beer-Lambert Law: A = εbc , where A is the measured absorbance, ε is the molar extinction coefficient, b is the cuvette path length (typically 1 cm), and c is the concentration.

-

Note: The molar extinction coefficient (ε) for PTCDI-C13 in the chosen solvent must be known. If it is not available, a calibration curve must first be generated using solutions of known concentrations.

-

-

Calculate the concentration of the original saturated solution (C_saturated) by multiplying the diluted concentration by the dilution factor: C_saturated = C_diluted × Dilution Factor .

-

Convert the concentration to the desired units (e.g., from mol/L to mg/mL) using the molecular weight of PTCDI-C13 (755.04 g/mol ).

-

Conclusion and Field Insights

The solubility of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is a complex but manageable parameter that is fundamental to its use in high-performance organic electronics. The long tridecyl chains render it soluble in a range of moderately polar and nonpolar organic solvents, with halogenated and aromatic solvents showing particular efficacy.

Key Takeaways for the Application Scientist:

-

Solvent Selection is Key: Chloroform, dichloromethane, and toluene are excellent starting points for achieving high concentration solutions suitable for thin-film deposition.

-

Beware of Aggregation: In more polar aprotic solvents like DMF, be aware that aggregation can occur, which may be desirable or undesirable depending on the target film morphology. This should be monitored via absorption spectroscopy.

-

Temperature Matters: While data is presented at ambient temperature, solubility is temperature-dependent. For processing, solubility can often be increased at elevated temperatures, but care must be taken to control crystallization upon cooling.

-

Empirical Verification is Essential: Due to variations in material purity and solvent grades, the provided protocol should be used to verify solubility and prepare solutions with precise concentrations for reproducible device fabrication.

By leveraging the principles and methods outlined in this guide, researchers can effectively control the solution-phase behavior of PTCDI-C13, paving the way for the rational design and optimization of next-generation organic electronic devices.

References

-

Gediminas, L., et al. (2014). Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study. ResearchGate. Available at: [Link]

-

Mohiuddin, O. (2017). Synthesis and characterization of novel perylene-3,4,9,10-tetracarboxylic acid derivatives. Izmir Institute of Technology. Available at: [Link]

-

Ozel, T., et al. (2015). A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. SciSpace. Available at: [Link]

-

Al-Attar, H. A., et al. (2012). Photochemistry of N,Ń-ditridecyl-3,4:9,10-perylenetetracarboxylic diimide in chloromethane solvents. ResearchGate. Available at: [Link]

Sources

crystal structure and molecular packing of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

An In-Depth Technical Guide to the Crystal Structure and Molecular Packing of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) is a prominent n-type organic semiconductor renowned for its exceptional thermal stability, strong electron affinity, and high charge carrier mobility. These properties are intrinsically linked to its solid-state structure, where a delicate interplay between π-π interactions of the aromatic perylene cores and van der Waals forces of the long alkyl side chains dictates the molecular packing. This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and packing motifs of PTCDI-C13. While a complete single-crystal X-ray diffraction structure has not been reported in the literature, this document synthesizes extensive data from thin-film X-ray diffraction, molecular modeling, and analysis of analogous long-chain perylene diimides (PDIs) to construct a robust model of its solid-state arrangement. We will explore the causality behind synthetic and film deposition choices and detail the protocols necessary to achieve the highly ordered structures that are critical for high-performance electronic applications.

The Perylene Diimide Architecture: A Fusion of Core and Periphery

Perylene-3,4,9,10-tetracarboxylic diimides (PDIs) represent a cornerstone class of materials in organic electronics.[1] Their molecular architecture consists of a large, planar, and electron-deficient perylene core, which is responsible for the molecule's fundamental electronic and optical properties. However, the parent PDI is notoriously insoluble, limiting its processability.[1]

The functionalization at the imide nitrogen positions is a critical strategy to overcome this limitation and to control the material's solid-state organization. Attaching long alkyl chains, such as the tridecyl (C13) chains in PTCDI-C13, serves a dual purpose:

-

Solubility and Processability: The alkyl chains increase solubility in common organic solvents, enabling solution-based processing techniques.[2][3]

-

Self-Assembly Control: The chains act as "molecular directors," utilizing van der Waals forces to guide the PDI molecules into highly ordered assemblies. This self-assembly is crucial for achieving the close, ordered packing of the π-systems necessary for efficient charge transport.[4]

PTCDI-C13, with its C50H62N2O4 formula and molecular weight of 755.04 g/mol , has emerged as a model system for studying how long-chain substituents drive the formation of crystalline structures with exceptional electronic properties, including high electron mobilities in thin-film transistors.[2][5]

Synthesis and Purification of PTCDI-C13

The synthesis of symmetrically N,N'-disubstituted PDIs is a well-established condensation reaction. The primary causality behind the chosen methodology is to drive the reaction to completion while ensuring high purity, which is paramount for achieving optimal semiconductor performance.

Synthesis Workflow

Caption: Workflow for the synthesis of high-purity PTCDI-C13.

Experimental Protocol: Imidazole-Mediated Condensation

This protocol is based on established methods for PDI synthesis.[1] The use of molten imidazole as both a solvent and a catalyst is a field-proven choice; its high boiling point allows for the necessary reaction temperatures, and its basic nature facilitates the imidization process.

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) (1.0 mmol) and tridecylamine (2.1 mmol, a slight excess to ensure complete reaction).

-

Reaction Setup: Add molten imidazole (~20 g) to the flask. The imidazole acts as a high-temperature solvent that also catalyzes the condensation.

-

Condensation: Heat the reaction mixture to 140-160 °C under a steady, slow flow of nitrogen gas. The inert atmosphere is critical to prevent oxidative side reactions at high temperatures. Maintain stirring for 8-12 hours.

-

Expertise Insight: The reaction progress should be monitored using Thin Layer Chromatography (TLC). The disappearance of the PTCDA starting material indicates completion.

-

-

Precipitation: After cooling the mixture slightly (to ~100 °C), carefully add 50 mL of ethanol, followed by 100 mL of 2M hydrochloric acid (HCl). This step protonates the imidazole, making it water-soluble, and precipitates the insoluble PTCDI-C13 product.

-

Isolation and Washing: Allow the mixture to stir overnight to ensure complete precipitation. Collect the solid precipitate by vacuum filtration.

-

Purification (Self-Validation): The trustworthiness of the final material depends on its purity. Wash the collected solid extensively with deionized water until the filtrate is neutral (pH ~7). This removes all traces of imidazole hydrochloride. Subsequently, wash with ethanol to remove any unreacted amine.

-

Drying: Dry the final orange-to-red powder in a vacuum oven at 80 °C overnight to yield the pure N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide product.

Preparation of Crystalline Thin Films via Thermal Evaporation

While large single crystals of PTCDI-C13 suitable for single-crystal XRD are not commonly reported, highly ordered crystalline thin films are readily prepared via vacuum deposition.[6] This method provides precise control over film thickness and morphology, which is essential for fabricating high-performance electronic devices.

Experimental Protocol: Vacuum Thermal Evaporation

-

Substrate Preparation: Use silicon wafers with a thermally grown SiO₂ layer as substrates. Clean the substrates sequentially in an ultrasonic bath with acetone and isopropanol, then treat with a UV-Ozone cleaner for 30 minutes to ensure an atomically clean and uniform surface.

-

Deposition: Place the purified PTCDI-C13 powder in a quartz crucible within a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Parameter Control: Heat the substrate to a specific temperature (e.g., 120 °C). Substrate temperature is a critical parameter that provides molecules with sufficient thermal energy to diffuse on the surface and find their lowest-energy positions in the crystal lattice.[6]

-

Evaporation: Heat the crucible to sublimate the PTCDI-C13. Deposit the material onto the heated substrate at a controlled rate of ~0.1 Å/s, monitored by a quartz crystal microbalance. The slow deposition rate is key to promoting layer-by-layer growth and high crystallinity.

-

Post-Deposition Annealing: After deposition, anneal the films in-situ or on a hotplate in an inert atmosphere (e.g., at 140 °C for 40 minutes).[7] This step provides additional thermal energy to heal defects and increase the size of crystalline domains.

Structural Analysis of Crystalline PTCDI-C13

As a complete single-crystal structure determination for PTCDI-C13 is not available in the reviewed literature, the following analysis is based on high-resolution thin-film X-ray diffraction (XRD) data and established knowledge of the molecular geometry of PDIs.

X-ray Diffraction of Thin Films

XRD analysis of PTCDI-C13 thin films consistently shows a series of sharp, intense diffraction peaks corresponding to the (00L) family of lattice planes. This is the hallmark of a highly ordered, lamellar structure with a preferred orientation where the molecules stand on the substrate.

| Miller Index (00L) | 2θ (degrees) | d-spacing (Å) | Interpretation |

| (001) | ~3.4 | ~26.0 | Primary intermolecular layer spacing |

| (002) | ~6.8 | ~13.0 | Second-order diffraction of the primary spacing |

| (003) | ~10.2 | ~8.7 | Third-order diffraction of the primary spacing |

Note: Exact 2θ values can vary slightly based on film preparation conditions. Data synthesized from typical reports.

The strong (001) peak at a d-spacing of approximately 26 Å corresponds to the length of one PTCDI-C13 molecule, confirming that the molecules are arranged in a c-axis oriented fashion, standing nearly upright on the substrate surface. The presence of higher-order (002) and (003) reflections is a definitive sign of high crystalline quality and long-range order.

Molecular Packing Model: A Duality of Forces

The solid-state packing of PTCDI-C13 is governed by a competition and synergy between two types of intermolecular interactions: π-π stacking of the aromatic cores and van der Waals interactions of the alkyl chains.

-

π-π Stacking: The large, electron-deficient perylene cores have a strong tendency to stack cofacially to maximize π-orbital overlap. This is the primary pathway for charge transport. In most PDIs, steric hindrance and electrostatic repulsion between the imide oxygen atoms lead to a "slip-stacked" arrangement rather than a perfectly eclipsed one. This slip along both the long and short molecular axes is critical for tuning the electronic coupling.

-

Alkyl Chain Interdigitation: The long, flexible tridecyl chains of neighboring molecules interdigitate.[4] This creates well-defined layers (lamellae) dominated by van der Waals interactions, effectively insulating the π-stacked columns from each other and driving the formation of a highly ordered smectic-like phase.[4]

Visualizing the Packing Motif

The following diagram illustrates the conceptual relationship between PTCDI-C13 molecules in the solid state, highlighting the slip-stacked cores and interdigitated chains.

Caption: Conceptual model of PTCDI-C13 molecular packing.

This model, supported by thin-film XRD data, shows columns of π-stacked perylene cores, which serve as the highways for electron transport. These columns are separated by insulating domains of interdigitated tridecyl chains, which provide the overall structural stability.

Structure-Property Relationships

The direct consequence of this highly ordered, slip-stacked molecular packing is the excellent n-type semiconductor performance of PTCDI-C13.

-

High Electron Mobility: The close and regular spacing between the perylene cores along the π-stacking axis facilitates strong electronic coupling and efficient intermolecular charge hopping, leading to high electron mobility.

-

Anisotropy: Charge transport is highly anisotropic. It is efficient along the π-stacking direction but poor in the directions perpendicular to it, across the insulating alkyl chain domains.

-

Thermal Stability: The combination of strong π-π interactions and the collective van der Waals forces in the well-packed alkyl chains results in a thermodynamically stable structure, contributing to the material's and the device's operational stability.

Conclusion

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is a paradigmatic example of how molecular design can be used to control solid-state structure for superior electronic function. While a definitive single-crystal structure remains to be published, a wealth of data from thin-film analysis provides a clear and consistent picture of its molecular arrangement. The material self-assembles into a highly ordered lamellar structure, driven by the dual forces of π-π stacking between the perylene cores and interdigitation of the long tridecyl chains. This packing motif creates dedicated pathways for charge transport, explaining the high electron mobility observed in devices. The protocols and analyses presented in this guide offer a validated framework for researchers working to synthesize, characterize, and integrate this high-performance n-type semiconductor into advanced electronic and optoelectronic applications.

References

-

Stella, M., Villar, F., Rojas, F. E., & Della Pir, M. (n.d.). OPTICAL AND MORPHOLOGICAL CHARACTERIZATION OF PTCDI-C13. ResearchGate. [Link]

-

Mercuri, F., et al. (2023). Nanoscale Morphology of the PTCDI-C13/PMMA Interface: An Integrated Molecular Dynamics and Atomic Force Microscopy Approach. The Journal of Physical Chemistry C, 127(36), 18026–18035. [Link]

-

Mercuri, F., et al. (2023). Nanoscale Morphology of the PTCDI-C13/PMMA Interface: An Integrated Molecular Dynamics and Atomic Force Microscopy A. CNR-IRIS. [Link]

-

Tatemichi, S., Ichikawa, M., Koyama, T., & Taniguchi, Y. (2006). High mobility n-type thin-film transistors based on N,N´-ditridecyl perylene diimide with thermal treatments. Applied Physics Letters, 89(11), 112108. [Link]

-

Borsen, M., et al. (2000). Liquid Crystalline Perylene Diimides: Architecture and Charge Carrier Mobilities. Journal of the American Chemical Society, 122(7), 1365–1375. [Link]

-

Hinderhofer, A., et al. (2023). Influence of Alkyl Chain Variation on Cocrystal Formation and Molecular Charge Transfer in DIP:Perylene Diimide Binary Systems. The Journal of Physical Chemistry C, 127(24), 11835–11844. [Link]

-

ResearchGate. (n.d.). a) XRD patterns and b) partially magnified XRD patterns of as-deposited...[Link]

-

PubChem. (n.d.). Perylenediimide. National Center for Biotechnology Information. [Link]

-

Mohiuddin, O. (2017). Synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid derivatives. [Link]

-

G. R., J., & Thomas, K. J. (2016). Synthesis and Self-Assembly of Some Newly Synthesized Perylene Tetracarboxylic Diimides. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

Sources

- 1. Perylenediimide | C24H10N2O4 | CID 66475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-DITRIDECYLPERYLENE-3,4,9,10-TETRACARBOXYLIC DIIMIDE | 95689-92-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic Diimide 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iris.cnr.it [iris.cnr.it]

An In-Depth Technical Guide to the Absorption and Fluorescence Spectra of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Perylenetetracarboxylic diimides (PDIs) represent a class of high-performance organic materials with exceptional thermal and photochemical stability, strong electron-accepting properties, and intense absorption in the visible region of the electromagnetic spectrum.[1] These characteristics have positioned them as key components in a wide array of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes. This guide focuses on a specific, highly soluble derivative, N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13), providing a comprehensive exploration of its synthesis, and a detailed analysis of its absorption and fluorescence properties. Our objective is to furnish researchers and professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their scientific endeavors.

Molecular Structure and Synthesis of PTCDI-C13

The molecular structure of PTCDI-C13 features a planar, aromatic perylene core flanked by two imide groups, each substituted with a tridecyl (C13) alkyl chain. These long alkyl chains are instrumental in imparting high solubility in common organic solvents, a critical feature for solution-based processing and characterization.

Figure 1: Molecular structure of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13).

Synthetic Pathway

The synthesis of PTCDI-C13 is typically achieved through a one-step condensation reaction between 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) and tridecylamine. The reaction is generally carried out in a high-boiling point solvent, such as imidazole or quinoline, often with the addition of a catalyst like zinc acetate to facilitate the imidization process.

Sources

Unveiling the Thermal Resilience of N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide: A Technical Guide

Introduction: The Critical Role of Thermal Stability in High-Performance Organic Electronics

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13), a prominent n-type organic semiconductor, has garnered significant attention for its applications in organic thin-film transistors (OTFTs) and other electronic devices. The performance and long-term reliability of these devices are intrinsically linked to the thermal stability of the active materials. Thermal processing steps, such as annealing, are often crucial for optimizing the morphology and charge transport properties of the semiconductor film.[1][2] Consequently, a comprehensive understanding of the thermal behavior, including the degradation temperature, of PTCDI-C13 is paramount for researchers, scientists, and professionals in drug development and materials science. This in-depth technical guide provides a thorough examination of the thermal stability of PTCDI-C13, synthesizing available data and outlining the experimental methodologies used for its characterization.

The Perylene Diimide Core: A Foundation of Robustness

Perylene diimides (PDIs) as a class of materials are renowned for their exceptional chemical, photochemical, and thermal stability.[3][4][5] This inherent robustness stems from the large, planar, and highly conjugated aromatic core of the perylene molecule. The imide functional groups and the extensive π-electron system contribute to strong intermolecular π-π stacking interactions, which in turn lead to high thermal stability. The long alkyl chains, in this case, tridecyl groups (C13), are appended to the imide nitrogen atoms primarily to enhance the solubility of the molecule in organic solvents, facilitating solution-based processing. However, these alkyl chains also influence the molecule's packing in the solid state and its thermal properties.

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability and phase transitions of organic materials like PTCDI-C13 are primarily investigated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and degradation temperature of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A typical TGA experiment involves heating a small amount of the sample at a constant rate and recording the resulting mass loss. The temperature at which a significant mass loss occurs is considered the onset of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic and exothermic peaks in the DSC thermogram correspond to various physical and chemical changes within the material.

Thermal Behavior of N,N'-Dialkyl Perylene Diimides

Studies on N,N'-dialkyl-perylenetetracarboxylic diimides (PTCDI-Cn) with varying alkyl chain lengths (n=12, 14, 18) have shown a clear trend in their thermal properties.[6]

| Compound | Alkyl Chain Length | Phase Transition Temperature (°C) |

| PTCDI-C12 | 12 | 156.8 |

| PTCDI-C14 | 14 | Not explicitly stated, but follows the trend |

| PTCDI-C18 | 18 | 136.1 |

| Table 1: Phase transition temperatures of various N,N'-dialkyl-perylenetetracarboxylic diimides as determined by DSC.[6] |